1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea
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Overview
Description
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, which can result in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea can be compared with other similar compounds, such as:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains the oxadiazole ring but has different substituents, leading to variations in its chemical and biological properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an oxadiazole ring attached to an aniline moiety and are known for their diverse biological activities.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their pharmacological properties and are used as scaffolds for drug development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-16-12(19-17-10)9-15-13(18)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBPWZUDYDRCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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